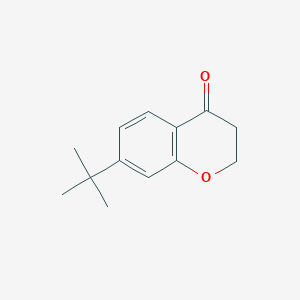

7-(Tert-butyl)chroman-4-one

Description

General Overview of Benzopyranone Heterocycles in Synthetic Chemistry

Benzopyranones, the larger family to which chroman-4-ones belong, are heterocyclic compounds characterized by a fused benzene (B151609) and pyranone ring system. numberanalytics.com This structural motif is a key component of many natural products, including flavonoids, which are known for their antioxidant and anti-inflammatory properties. numberanalytics.comontosight.ai In synthetic chemistry, the benzopyranone scaffold serves as a "privileged structure," meaning it can be a framework for developing compounds that interact with a variety of biological targets. acs.org The versatility of this scaffold allows for the synthesis of large libraries of derivatives with a wide range of biological activities. researchgate.netacs.org

The chroman-4-one structure is differentiated from its close relative, chromone (B188151), by the saturation of the C2-C3 double bond. researchgate.net This seemingly minor structural modification leads to significant differences in their chemical reactivity and biological profiles. researchgate.net The chroman-4-one ring system is a crucial intermediate in the synthesis of more complex molecules and is a target of considerable interest in the design of new therapeutic agents. rsc.orgnih.gov

Historical Development of Chromanone Chemistry

The study of chromones and their derivatives dates back to the early 20th century with their initial isolation from natural plant sources. numberanalytics.com A significant milestone in the history of chromone chemistry was the isolation and clinical use of khellin, a chromone extracted from the seeds of the Ammi visnaga plant. researchgate.netijrar.org Traditionally used as a diuretic and smooth muscle relaxant, khellin's therapeutic applications were later expanded to include the treatment of angina and asthma. researchgate.netijrar.org The synthesis and study of such naturally occurring chromones paved the way for the exploration of the broader class of benzopyranones, including chroman-4-ones. numberanalytics.comresearchgate.net

Over the years, the focus of chromanone chemistry has evolved from the isolation and structural elucidation of natural products to the development of efficient synthetic methodologies and the exploration of their potential in medicinal chemistry. rsc.orgnih.gov The development of new synthetic routes has enabled chemists to create a diverse range of chroman-4-one derivatives with tailored properties for various research applications. rsc.org

Contextualization of 7-(Tert-butyl)chroman-4-one within the Chromanone Class for Research Focus

Within the extensive family of chroman-4-ones, 7-(Tert-butyl)chroman-4-one (CAS No. 890838-92-3) has emerged as a compound of specific interest in research. guidechem.com The defining feature of this molecule is the presence of a tert-butyl group at the 7-position of the chroman-4-one scaffold. This bulky, lipophilic substituent significantly influences the molecule's physical and chemical properties, including its solubility and reactivity.

Chemical and Physical Properties of 7-(Tert-butyl)chroman-4-one guidechem.com

| Property | Value |

| Molecular Formula | C13H16O2 |

| Molecular Weight | 204.26 g/mol |

| CAS Number | 890838-92-3 |

| Appearance | Not specified, likely a solid |

| Solubility | Expected to be soluble in organic solvents |

| XLogP3-AA | 3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 26.3 Ų |

| Heavy Atom Count | 15 |

The presence of the tert-butyl group in 7-(tert-butyl)chroman-4-one makes it a valuable tool for chemists to probe structure-activity relationships and to develop novel compounds with specific desired characteristics. Its synthesis and reactions are subjects of ongoing investigation, aiming to unlock its full potential in various fields of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

7-tert-butyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C13H16O2/c1-13(2,3)9-4-5-10-11(14)6-7-15-12(10)8-9/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

MFOHYUXVMNIPOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=O)CCO2 |

Origin of Product |

United States |

Advanced Spectroscopic and X Ray Crystallographic Analysis of 7 Tert Butyl Chroman 4 One and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within a molecule can be established.

Detailed Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of a molecule provides valuable information about the chemical environment of each proton. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the coupling constant (J), measured in Hertz (Hz), reveals information about the connectivity between neighboring protons. oregonstate.edu

For chroman-4-one derivatives, the aromatic protons typically appear in the downfield region of the spectrum (around 7.0-8.0 ppm), while the protons of the heterocyclic ring and the tert-butyl group are found in the upfield region. The specific chemical shifts and coupling patterns are highly dependent on the substitution pattern of the chroman-4-one core.

For instance, in a study of various substituted chroman-4-ones, the proton signals of the chroman moiety were observed at specific chemical shifts. semanticscholar.org The methylene (B1212753) protons at position 2 typically appear as a multiplet, while the methylene protons at position 3 also show complex splitting patterns due to coupling with adjacent protons. The aromatic protons exhibit splitting patterns (e.g., doublets, triplets) that are characteristic of their substitution pattern on the benzene (B151609) ring.

Table 1: Representative ¹H NMR Data for Substituted Chroman-4-ones

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 2,6-dimethylchroman-4-one semanticscholar.org | 2-H | 4.50-4.56 | m | |

| 3-H | 2.62-2.65 | m | ||

| 5-H | 7.65 | s | ||

| 7-H | 7.26 | d | 8.5 | |

| 8-H | 6.84 | d | 8.5 | |

| 2-CH₃ | 1.48 | d | 6 | |

| 6-CH₃ | 2.28 | s | ||

| 2-(4-(tert-Butyl)phenyl)-4H-chromen-4-one rsc.org | Aromatic H | 8.23 | dd | 7.8, 1.8 |

| Aromatic H | 7.79-7.93 | m | ||

| Aromatic H | 7.74-7.76 | m | ||

| Aromatic H | 7.44-7.64 | m | ||

| Aromatic H | 7.34-7.44 | m | ||

| Vinylic H | 6.81 | s | ||

| tert-Butyl H | 1.37 | s |

Note: This table presents a selection of data from the literature and is not exhaustive. Chemical shifts and coupling constants can vary depending on the solvent and the specific analogue.

Carbon-13 (¹³C) NMR Spectral Interpretation and Assignments

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

In 7-(tert-butyl)chroman-4-one and its analogues, the carbonyl carbon (C-4) is typically the most deshielded, appearing at a chemical shift of around 190-200 ppm. The aromatic carbons resonate in the range of 110-160 ppm, while the aliphatic carbons of the heterocyclic ring and the tert-butyl group appear in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for Substituted Chroman-4-ones

| Compound | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| 2,6-dimethylchroman-4-one semanticscholar.org | C-2 | 74.15 |

| C-3 | 44.57 | |

| C-4 | 192.66 | |

| C-4a | 120.34 | |

| C-5 | 126.43 | |

| C-6 | 130.53 | |

| C-7 | 136.97 | |

| C-8 | 117.58 | |

| C-8a | 159.69 | |

| 2-CH₃ | 20.91 | |

| 6-CH₃ | 20.31 | |

| 2-(4-(tert-Butyl)phenyl)-4H-chromen-4-one rsc.org | C-4 | 178.4 |

| Aromatic/Vinylic C | 163.5, 156.2, 155.3, 133.6, 128.9, 126.1, 126.0, 125.6, 125.1, 124.0, 118.0, 107.0 | |

| C(CH₃)₃ | 35.0 | |

| C(CH₃)₃ | 31.1 |

Note: This table presents a selection of data from the literature and is not exhaustive. Chemical shifts can vary depending on the solvent and the specific analogue.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. ucl.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate that two protons are scalar-coupled, typically over two or three bonds. This is instrumental in identifying adjacent protons in the chroman-4-one structure. science.govnih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms (¹H-¹³C). Each cross-peak in an HMQC or HSQC spectrum links a proton to its attached carbon, allowing for the unambiguous assignment of carbon signals. nih.govscience.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For example, correlations from the protons of the tert-butyl group to the aromatic carbons can confirm the position of the tert-butyl substituent on the chroman-4-one ring. emerypharma.comresearchgate.net

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in 7-(tert-butyl)chroman-4-one and its analogues can be achieved.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation patterns. udel.edu

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule with high confidence. nih.govnih.gov Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and fragile molecules like chroman-4-one derivatives, as it typically produces intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺). researchgate.netresearchgate.net

The experimentally determined exact mass can be compared to the calculated exact mass for a proposed molecular formula. A close match between the experimental and calculated masses confirms the molecular formula of the compound. For example, the high-resolution mass spectrum of a chroman-4-one derivative would show a molecular ion peak corresponding to its exact mass, confirming its elemental formula. mdpi.com

The fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for chroman-4-ones include cleavage of the heterocyclic ring and loss of small neutral molecules. libretexts.orgmiamioh.edu The fragmentation of the tert-butyl group is also a characteristic feature. researchgate.net

Table 3: HRESIMS Data for a Representative Chroman-4-one Analogue

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| methyl 2-(7-tert-butyl-4-oxochroman-3-yl)acetate mdpi.com | C₁₆H₂₀O₄ | [M+H]⁺ | 277.1434 | 277.1432 |

Note: This table provides an example of HRESIMS data from the literature. The specific ions and fragmentation patterns will vary depending on the structure of the analogue and the ionization conditions.

X-ray Crystallography for Precise Three-Dimensional Structural Determination

While NMR and MS provide valuable information about the connectivity and formula of a molecule, X-ray crystallography offers the definitive method for determining its precise three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis of the diffraction data allows for the determination of the exact positions of all atoms in the crystal lattice, providing precise bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the conformation of the chroman-4-one ring system and the spatial orientation of its substituents.

For example, X-ray crystallographic studies of chroman-4-one analogues have confirmed the non-planar conformation of the dihydropyranone ring. nih.govnih.gov In some cases, the crystal structure can also reveal intermolecular interactions, such as hydrogen bonding, which can influence the packing of the molecules in the solid state. nih.gov

Although attempts to obtain suitable crystals for X-ray analysis can sometimes be challenging, the resulting structural information is unparalleled in its detail and accuracy. gu.se

Crystal Packing and Intermolecular Hydrogen Bonding Networks

The arrangement of molecules in the crystalline state and the non-covalent interactions between them are fundamental to understanding the solid-state properties of a compound. In analogues of 7-(tert-butyl)chroman-4-one, crystal packing is often governed by a combination of hydrogen bonds and other weak intermolecular interactions.

For instance, in the crystal structure of tert-butyl-N′-(3,5-dimethylbenzoyl)-2,2-dimethyl-4-oxochroman-6-carbohydrazide, molecules are linked by intermolecular N—H⋯O and C—H⋯O hydrogen bonds. nih.gov Specifically, an N—H⋯O hydrogen bond and a C—H⋯O hydrogen bond contribute to the formation of a stable crystal lattice. nih.gov Similarly, in crystals of 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one, molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds, creating a distinct R22(10) ring motif. nih.govnih.goviucr.org These dimers are further interconnected by C—H⋯π interactions, which result in the formation of sheets. nih.govnih.gov

In another analogue, 2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate, intermolecular C—H⋯O interactions are responsible for linking molecules into centrosymmetric dimers with an R22(8) ring motif. iucr.org These dimeric structures are then connected through C—H⋯π and weak C=O⋯π interactions. iucr.org The crystal structure of 4-azidomethyl-6-tert-butyl-2H-chromen-2-one features weak C—H⋯O hydrogen bonds that generate chains propagating along a specific crystallographic direction. researchgate.net

Table 1: Intermolecular Interactions in Chromanone Analogues

| Compound | Interaction Type | Description |

|---|---|---|

| tert-Butyl-N′-(3,5-dimethylbenzoyl)-2,2-dimethyl-4-oxochroman-6-carbohydrazide nih.gov | N—H⋯O, C—H⋯O | Links molecules in the crystal structure. |

| 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one nih.govnih.gov | O—H⋯O, C—H⋯π | Forms inversion dimers linked into sheets. |

| 2-Oxo-2H-chromen-4-yl 4-tert-butylbenzoate iucr.org | C—H⋯O, C—H⋯π | Creates centrosymmetric dimers connected by further interactions. |

Conformational Analysis of the Chromanone Ring System in the Solid State

The conformation of the heterocyclic ring in chroman-4-one derivatives is a key aspect of their molecular structure. X-ray crystallography reveals that the six-membered heterocyclic ring typically adopts a non-planar conformation.

In tert-butyl-N′-(3,5-dimethylbenzoyl)-2,2-dimethyl-4-oxochroman-6-carbohydrazide, the heterocyclic ring adopts a half-chair conformation. nih.gov A notable feature in the crystal structure of this compound is the disorder of the six-membered heterocyclic ring over two sites, with occupancies of 0.553 (4) and 0.447 (4). nih.gov This indicates that in the solid state, the ring can exist in two slightly different, but energetically similar, conformations.

For other chromanone systems, such as in 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile, the six-membered rings of the fused heterocyclic system display envelope conformations. bohrium.com In this particular structure, the two carbon atoms bearing methyl groups and a naphthyl substituent are positioned out of the plane defined by the other atoms of the ring. bohrium.com

Theoretical conformational analysis of flavanone (B1672756) analogues also suggests that the orientation of substituents relative to the heterocyclic ring is crucial in determining the most stable conformers. nih.gov While solution-state and solid-state conformations can differ, these studies highlight the inherent flexibility of the chromanone scaffold.

Dihedral Angles and Torsional Relationships within the Molecular Framework

Dihedral and torsional angles are critical parameters for a precise description of the three-dimensional shape of a molecule. In the analogues of 7-(tert-butyl)chroman-4-one, these angles define the relative orientation of the different parts of the molecule, such as the phenyl rings and the substituents.

In the case of tert-butyl-N′-(3,5-dimethylbenzoyl)-2,2-dimethyl-4-oxochroman-6-carbohydrazide, the dihedral angle between the phenyl ring and the benzene ring of the chromanone moiety is 58.14 (2)°. nih.gov For 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one, the molecule is relatively planar, with the benzene ring being only slightly twisted with respect to the mean plane of the 4H-chromene-4-one moiety by 10.53 (8)°. nih.govnih.goviucr.org In contrast, for 2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate, the benzene ring of the benzoate (B1203000) group is oriented at a more significant dihedral angle of 60.70 (7)° with respect to the planar chromene ring. iucr.org

Torsional angles also provide insight into the conformation of specific molecular fragments. For example, in 4-azidomethyl-6-tert-butyl-2H-chromen-2-one, the azidomethyl group is in an anti-periplanar conformation relative to the chromene moiety, as indicated by a torsion angle of 172.35 (14)°. researchgate.net In a more complex chromane (B1220400) derivative, the torsion angles between different planar systems indicate that the four ring systems are not coplanar, with significant puckering observed at certain carbon atoms.

Table 2: Selected Dihedral and Torsional Angles in Chromanone Analogues

| Compound | Description of Angle | Value (°) |

|---|---|---|

| tert-Butyl-N′-(3,5-dimethylbenzoyl)-2,2-dimethyl-4-oxochroman-6-carbohydrazide nih.gov | Dihedral angle between phenyl ring and chromanone benzene ring | 58.14 (2) |

| 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one nih.govnih.goviucr.org | Dihedral angle between benzene ring and 4H-chromene-4-one moiety | 10.53 (8) |

| 2-Oxo-2H-chromen-4-yl 4-tert-butylbenzoate iucr.org | Dihedral angle between benzoate benzene ring and chromene ring | 60.70 (7) |

| 4-Azidomethyl-6-tert-butyl-2H-chromen-2-one researchgate.net | Torsion angle (C3–C4–C14–N1) | 172.35 (14) |

Table of Mentioned Compounds

| Compound Name |

|---|

| 7-(Tert-butyl)chroman-4-one |

| tert-Butyl-N′-(3,5-dimethylbenzoyl)-2,2-dimethyl-4-oxochroman-6-carbohydrazide |

| 2-(4-tert-butylphenyl)-3-hydroxy-4H-chromen-4-one |

| 2-Oxo-2H-chromen-4-yl 4-tert-butylbenzoate |

| 4-Azidomethyl-6-tert-butyl-2H-chromen-2-one |

| 2-Amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile |

Computational Chemistry and Theoretical Investigations of Chroman 4 One Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a predominant computational method for investigating the electronic structure of molecules like 7-(tert-butyl)chroman-4-one. chemijournal.comrjptonline.org By approximating the electron density of a system, DFT allows for the accurate calculation of various molecular properties.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For the chroman-4-one scaffold, the heterocyclic dihydropyran ring typically adopts a half-chair or sofa conformation. The specific conformation is influenced by the substitution pattern on the ring. researchgate.netmdpi.com

Table 1: Representative Calculated Geometric Parameters for a Chroman-4-one Scaffold (Note: Data is generalized from studies on substituted chroman-4-ones as specific data for the 7-tert-butyl derivative is not available. Parameters can vary with substituents.)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| C-O (in ring) | ~1.37 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | C-CO-C | ~118° |

| C-O-C (in ring) | ~116° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical to chemical reactions. taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com

The energy gap (ΔE) between the HOMO and LUMO is a crucial descriptor of chemical reactivity and stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. aip.org In chroman-4-one systems, the HOMO is typically distributed over the benzene (B151609) ring and the oxygen atom, while the LUMO is often localized on the carbonyl group and the adjacent α,β-unsaturated system if present. researchgate.net The introduction of an electron-donating group like tert-butyl at the C-7 position is expected to raise the HOMO energy level, potentially reducing the HOMO-LUMO gap and influencing the molecule's reactivity.

Table 2: Representative FMO Data for a Chroman-4-one Derivative (Note: Values are illustrative and derived from general findings on chromone (B188151) derivatives.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.1 to -6.5 eV |

| LUMO | -2.5 to -1.5 eV |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de This method is invaluable for understanding intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is highly useful for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net

The MEP map is color-coded: regions of negative potential (high electron density), typically shown in red or yellow, are prone to electrophilic attack, while regions of positive potential (low electron density), shown in blue, are susceptible to nucleophilic attack. researchgate.net For a typical chroman-4-one molecule, the most negative potential is concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a primary site for electrophilic attack and hydrogen bonding. rjptonline.orgaip.org The hydrogen atoms on the aromatic ring generally exhibit a positive potential. researchgate.net The tert-butyl group at C-7 would create a region of relatively neutral or slightly negative potential.

Vibrational Frequency Calculations and Correlation with Experimental Infrared (IR) and Raman Spectroscopy

Computational vibrational analysis predicts the frequencies of molecular vibrations (stretching, bending, etc.), which correspond to the absorption peaks in experimental Infrared (IR) and Raman spectra. readthedocs.io By comparing the calculated frequencies with experimental data, the accuracy of the computational model and the structural assignments of spectral bands can be validated. mdpi.comresearchgate.net

DFT calculations are commonly used to compute the harmonic vibrational frequencies. mdpi.com These calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled using empirical factors to improve agreement with experimental results. researchgate.net For chroman-4-one, a strong vibrational band corresponding to the C=O stretching frequency is a key characteristic, typically appearing around 1680 cm-1 in the IR spectrum. Calculations can precisely assign this and other complex vibrations throughout the molecule. nih.gov

Table 3: Selected Calculated vs. Experimental Vibrational Frequencies (cm-1) for a Chroman-4-one Derivative (Note: Data is representative. Specific frequencies vary with substitution.)

| Vibrational Mode | Calculated (Scaled) Frequency (cm-1) | Experimental (IR) Frequency (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 |

| C=O Stretch | ~1685 | ~1680 |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static molecular properties, computational chemistry can model the entire pathway of a chemical reaction. This involves mapping the potential energy surface that connects reactants to products via a high-energy transition state. gu.se Identifying the structure and energy of the transition state is crucial for understanding reaction kinetics and mechanisms.

For chroman-4-ones, a common synthetic route is the base-mediated aldol (B89426) condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde, followed by an intramolecular cyclization. acs.org Computational studies can model this process, calculating the activation energies for each step and confirming the proposed mechanism. gu.se For example, calculations can help determine whether a reaction proceeds via an aldol or an enamine mechanism by comparing the energy barriers of the respective transition states. gu.se These models provide a powerful, atom-level understanding of how the reaction unfolds.

Chemical Transformations and Advanced Derivatization Strategies for Chroman 4 One Scaffolds

Ring Expansion and Contraction Reactions to Form Related Heterocycles

While specific examples for 7-(tert-butyl)chroman-4-one are not extensively documented, the general principles of ring expansion and contraction reactions applicable to cyclic ketones can be extrapolated. These transformations offer pathways to novel heterocyclic systems. wikipedia.orgetsu.edu

Ring Expansion: Reactions like the Tiffeneau-Demjanov rearrangement or the Beckmann rearrangement can potentially be applied to derivatives of 7-(tert-butyl)chroman-4-one to expand the six-membered dihydropyranone ring into a seven-membered ring. wikipedia.org For instance, a Beckmann rearrangement of the corresponding oxime derivative could yield a seven-membered lactam. Similarly, ring expansion of related thiochroman-4-ones has been reported, suggesting the feasibility of such transformations within this class of compounds. researchgate.net

Ring Contraction: The Favorskii rearrangement is a classic method for the contraction of cyclic α-haloketones. wikipedia.org Applying this to a 3-halo derivative of 7-(tert-butyl)chroman-4-one could theoretically lead to a five-membered ring system, although this would involve significant rearrangement of the heterocyclic core. Cationic rearrangements, often of the pinacol (B44631) type, can also induce ring contraction. wikipedia.orgetsu.eduyoutube.com

Interconversion of Chroman-4-ones to Chromones and Other Oxygen Heterocycles

A significant and widely utilized transformation of the chroman-4-one scaffold is its dehydrogenation to form the corresponding chromone (B188151) (4H-chromen-4-one). researchgate.net Chromones are themselves a critical class of compounds with diverse applications. researchgate.net

This oxidation creates a double bond between the C-2 and C-3 positions. Several methods have been developed to achieve this conversion efficiently:

Oxidative Dehydrogenation: A common and effective method involves the use of an oxidizing agent. A transition-metal-free protocol using tert-butyl hydroperoxide (TBHP) as the oxidant and tetrabutylammonium (B224687) iodide (TBAI) as a catalyst has been shown to convert chroman-4-ones to chromones in good to excellent yields. researchgate.netresearchgate.net

Intramolecular Wittig Reaction: An alternative synthetic route involves an intramolecular Wittig reaction of acylphosphoranes derived from O-acylsalicylic acids, which cyclize to form the chromone ring system. researchgate.net

This interconversion is fundamental, as it connects the saturated chroman-4-one scaffold to the unsaturated and aromatic chromone system, thereby expanding its synthetic utility and access to different classes of bioactive molecules and materials. scispace.comijrpc.com

Utility as a Privileged Scaffold in the Construction of Complex Molecular Architectures

The chroman-4-one framework is considered a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govnih.govresearchgate.netmdpi.com This term refers to molecular structures that are capable of binding to multiple biological targets with high affinity, making them excellent starting points for the design of novel therapeutic agents. mdpi.com The rigid, bicyclic nature of the chroman-4-one core, combined with its numerous points for functionalization, allows for the precise spatial arrangement of substituents to mimic peptide β-turns or interact with specific receptor sites. gu.senih.gov

The versatility of the chroman-4-one scaffold extends to its use as a building block for more complex molecular architectures, including polycyclic and spirocyclic systems. frontiersin.org These intricate structures are of great interest due to their prevalence in natural products and their potential for novel biological activities. rsc.orgacs.org

Spirocyclic Systems: Spiro-heterocycles can be synthesized from chroman-4-one precursors. A notable example is the synthesis of spiro[chroman-2,4′-piperidin]-4-one derivatives. japsonline.com This is typically achieved through a condensation reaction between a 2-hydroxyacetophenone (B1195853) (a precursor to the chroman-one ring) and a substituted piperidone. japsonline.com The reaction proceeds via an initial condensation followed by cyclization to form the spirocyclic core. The synthesis of spirocyclic bromotyrosines, which are promising anticancer agents, also relies on the formation of a spiro-center, demonstrating the importance of this structural motif. nih.gov

Table 2: Synthesis of a Spiro[chroman-2,4'-piperidin]-4-one Derivative

| Starting Materials | Key Reagents | Product | Reference |

|---|

Polycyclic Systems: The chroman-4-one scaffold can be annulated to form fused polycyclic systems. For example, chroman-4-ones can react with other cyclic compounds in cycloaddition reactions to generate complex, multi-ring structures. mdpi.com

Applications in Materials Science and Industrial Chemistry

While direct applications of 7-(tert-butyl)chroman-4-one in materials science are not widely reported, its derivatives, particularly the corresponding chromones, possess properties that are valuable in this field. researchgate.net The chroman-4-one serves as a key intermediate for accessing these useful materials.

The utility of this scaffold in materials science is primarily realized after its conversion to the corresponding chromone derivative. Chromones are known to exhibit fluorescence and are employed in various applications requiring this property. researchgate.netnih.gov

Fluorescence Markers: Chromone-based probes have been developed for the detection of metal ions, such as Fe³⁺, through a "turn-off" fluorescence response. nih.gov These probes can be used for imaging in biological systems. The substituents on the chromone ring can be tuned to optimize selectivity and sensitivity.

Optical Brighteners: Optical brightening agents (OBAs) or fluorescent whitening agents (FWAs) are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. blankophor-oba.com This effect makes materials appear whiter and brighter. Chromone derivatives are used as optical brighteners in industries such as paper, textiles, and for inclusion in paints and printing inks. researchgate.netblankophor-oba.comspecialchem.com The conversion of 7-(tert-butyl)chroman-4-one to its corresponding chromone provides a pathway to such high-performance whitening agents. raytopoba.com

Use in Agrochemistry as Precursors or Components

The chroman-4-one scaffold is a recurring structural motif in compounds developed for the agricultural sector. While extensive research highlights the derivatization of the general chroman-4-one core for creating new agrochemicals, specific documented instances of 7-(Tert-butyl)chroman-4-one serving as a direct precursor or component in the synthesis of commercial or late-stage developmental agrochemicals are not prominently featured in publicly available scientific literature and patents.

However, the chemical principles and synthetic strategies applied to other substituted chroman-4-ones can be extrapolated to understand the potential utility of the 7-tert-butyl derivative. The tert-butyl group, in particular, is a common feature in agrochemical design, often introduced to modulate a compound's physical properties, metabolic stability, and mode of action.

Research into related structures underscores the significance of the chroman-4-one framework in the development of molecules with insecticidal and fungicidal properties. For instance, various analogues of chromanone and chromone have been synthesized and evaluated for their insecticidal activities, demonstrating the scaffold's importance as a building block in agrochemical research. researchgate.net One example of a commercial insecticide containing a chromane (B1220400) skeleton and a tert-butyl group is Chromafenozide, a bisacylhydrazine insecticide, which further illustrates the relevance of these structural features in the design of effective agrochemicals. nih.gov

Synthetic methodologies, such as the Fries rearrangement and various cascade radical annulation reactions, provide versatile routes to functionalized chroman-4-ones. mdpi.com These methods allow for the introduction of various substituents onto the chroman-4-one core, which could include the tert-butyl group at the 7-position, to create libraries of compounds for agrochemical screening. For example, methods for the synthesis of 2-(8-(tert-butyl)-4-oxochroman-3-yl)-N-phenylacetamide have been reported, showcasing the feasibility of incorporating a tert-butyl group on the aromatic ring of the chroman-4-one system. scispace.comnih.gov

While direct synthetic pathways from 7-(tert-butyl)chroman-4-one to specific agrochemicals are not explicitly detailed in the reviewed literature, the following table provides examples of transformations on the broader chroman-4-one scaffold that are relevant to the synthesis of biologically active compounds, some with potential agrochemical applications.

Table 1: Representative Chemical Transformations of Chroman-4-one Scaffolds for Biologically Active Derivatives

| Precursor Scaffold | Reagents and Conditions | Product | Research Focus | Reference(s) |

| 2-(Allyloxy)arylaldehydes | Oxamic Acids, (NH₄)₂S₂O₈, DMSO/H₂O, 90 °C | Carbamoylated Chroman-4-ones | Synthesis of Amide-Containing Scaffolds | mdpi.comscispace.comnih.gov |

| o-Hydroxyacetophenone | Carbonyl Compounds, Amines (e.g., Pyrrolidine) | Substituted Chroman-4-ones | General synthesis for pharmaceutical and potential insecticidal applications | google.com |

| Aryl 3-methyl-2-butenoate esters | Photochemical (UV light), Base-catalyzed intramolecular oxa-Michael addition | 5-, 6-, and 7-substituted Chroman-4-ones | Photochemical one-pot synthesis |

Emerging Research Avenues and Future Perspectives in 7 Tert Butyl Chroman 4 One Chemistry

Exploration of Asymmetric Synthesis and Enantioselective Transformations

The creation of chiral molecules with high enantiopurity is a cornerstone of modern medicinal chemistry, as the stereochemistry of a drug can profoundly influence its pharmacological activity. The asymmetric synthesis of chromanones, including derivatives like 7-(tert-butyl)chroman-4-one, is an area of intense investigation.

Recent developments in asymmetric catalysis have enabled the enantioselective synthesis of various chromanone derivatives. For instance, enantioselective dearomative alkynylation of chromanones has been achieved with high enantiomeric excesses (ee). nih.gov While specific examples for the 7-tert-butyl substituted analogue are not extensively detailed, the general methodologies are broadly applicable. For example, a 7-methoxy substituted chromanone yielded the corresponding product in 99% ee, and 7-methyl and 7-bromo analogues also produced high enantioselectivities of 82% and 85% respectively. nih.gov This suggests that similar success could be achieved with the 7-tert-butyl substrate.

Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chromane (B1220400) derivatives. mdpi.com Chiral catalysts, such as those derived from quinine, have been employed in asymmetric annulation reactions to construct the chromane nucleus with controlled stereochemistry. mdpi.com The application of these methods to 7-(tert-butyl)chroman-4-one could provide access to a range of enantioenriched compounds for biological evaluation. The development of enantioselective transformations of the pre-formed 7-(tert-butyl)chroman-4-one scaffold, such as asymmetric reductions or alkylations, also represents a promising avenue for future research. nih.gov

Scandium-catalyzed enantioselective [3+2] cycloadditions of chromanones with tert-butyl α-alkyl-α-diazoesters have been shown to produce spirochromanones with good to excellent enantioselectivities. mdpi.com This highlights the potential for creating complex, three-dimensional structures from chromanone starting materials.

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net The development of sustainable routes to 7-(tert-butyl)chroman-4-one and its derivatives is a key area of future research.

One promising approach is the use of photocatalysis. Visible-light-driven reactions offer a green alternative to traditional methods that often require harsh conditions and stoichiometric reagents. frontiersin.org For example, a metal-free, visible-light-driven photoredox-neutral alkene acylarylation with cyanoarenes has been developed for the synthesis of 3-(arylmethyl)chroman-4-ones. frontiersin.orgfrontiersin.org This method is notable for its mild conditions and good functional group tolerance. Another sustainable approach involves the use of iron, an earth-abundant and non-toxic metal, as a catalyst. A photocatalytic synthesis of chroman-4-ones using FeCl3 as a catalyst has been reported, proceeding via a decarboxylative radical cyclization at room temperature. le.ac.uk

The use of greener solvents is another important aspect of sustainable synthesis. mdpi.com Exploring reactions in water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of chromanone synthesis. For instance, the synthesis of 2-aminothiophenes, which can be precursors to sulfur-containing chromanone analogues, has been achieved in water. mdpi.com

Ultrasound-assisted synthesis is another green technique that can accelerate reactions and improve yields. nih.gov The application of ultrasound to the synthesis of chromanone derivatives, potentially in combination with green solvents, could lead to more efficient and environmentally friendly processes.

Integration with Advanced Flow Chemistry and Automation Techniques

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. syrris.comsoci.org The integration of flow chemistry with automation has the potential to revolutionize the synthesis and optimization of complex molecules like 7-(tert-butyl)chroman-4-one derivatives. beilstein-journals.orgrsc.org

Automated flow synthesis systems allow for the rapid screening of reaction conditions, such as temperature, pressure, and catalyst loading, to quickly identify optimal parameters. syrris.comsoci.org This can significantly accelerate the discovery of new synthetic methodologies and the production of libraries of compounds for biological screening. The ability to telescope multiple reaction steps together in a continuous flow process can also streamline synthetic sequences and reduce purification efforts. syrris.com

The combination of computer-aided synthesis planning with automated flow chemistry represents a powerful paradigm for the future of chemical synthesis. mit.edu Algorithms can be used to design synthetic routes, which can then be executed by an automated flow system, minimizing human intervention and accelerating the discovery-to-production pipeline. rsc.org

Multiscale Computational Approaches for Predicting Reactivity and Structural Behavior

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. rdmodernresearch.com Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure, stability, and reactivity of molecules. scirp.orgfrontiersin.org

For chromanone systems, DFT calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, providing valuable insights for designing new reactions. scirp.org Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be used to understand and predict the reactivity of chromanones in various transformations. mdpi.commdpi.com A smaller HOMO-LUMO energy gap generally indicates higher reactivity. rdmodernresearch.com

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution within a molecule and identify regions susceptible to electrophilic or nucleophilic attack. rdmodernresearch.commdpi.com For example, in a related chromanone derivative, the oxygen atoms were identified as sites for electrophilic attack. rdmodernresearch.com

These computational approaches can be applied to 7-(tert-butyl)chroman-4-one to understand the influence of the tert-butyl group on the molecule's reactivity and to guide the design of new synthetic strategies. Furthermore, computational studies can be used to investigate the conformational preferences and structural behavior of complex chromanone-derived scaffolds. researchgate.net

Design and Synthesis of Novel Chromanone-Derived Scaffolds with Tunable Physicochemical Properties

By strategically modifying the chroman-4-one skeleton, it is possible to create libraries of compounds with tunable properties. For instance, the introduction of different substituents at various positions on the ring system can modulate properties such as lipophilicity (logP), molar refractive index, and molecular weight, which are important for drug-likeness. jocpr.com

The synthesis of spirocyclic chromanones, where one of the carbon atoms of the chromanone ring is part of another ring system, is a promising strategy for creating three-dimensional molecular architectures with novel biological activities. mdpi.com The development of one-pot multicomponent reactions provides an efficient means to access complex chromanone-derived scaffolds from simple starting materials. rsc.org

The combination of the chroman-4-one moiety with other heterocyclic systems can also lead to the discovery of new bioactive compounds. For example, chromone-hydrazone derivatives have been synthesized and characterized for their potential as chemosensors. mdpi.com

Below is a table summarizing the key physicochemical properties of the parent compound, 7-(tert-butyl)chroman-4-one.

| Property | Value | Reference |

| CAS Number | 890838-92-3 | guidechem.com |

| Molecular Formula | C₁₃H₁₆O₂ | guidechem.com |

| Molecular Weight | 204.26 g/mol | guidechem.com |

Q & A

Basic: What are the common synthetic routes for 7-(tert-butyl)chroman-4-one?

Answer:

The synthesis of 7-(tert-butyl)chroman-4-one typically involves functionalization of the chroman-4-one core. A widely used method is the Michael addition , where a tert-butyl group is introduced via nucleophilic attack on an α,β-unsaturated ketone intermediate. For example, Zhong et al. reported a two-step protocol involving cyclization and alkylation under mild conditions . Alternative approaches include:

- Condensation reactions between phenols and ketones (e.g., using chloroform or dichloromethane as solvents) .

- O-Alkylation of hydroxylated chroman-4-one precursors with tert-butyl halides in the presence of base catalysts .

Key Considerations:

- Solvent selection (polar aprotic solvents like DMF improve yield).

- Temperature control (reflux conditions often required for cyclization).

Advanced: How can reaction conditions be optimized to improve the yield of 7-(tert-butyl)chroman-4-one?

Answer:

Optimization involves systematic variation of:

Catalysts : Use of DMAP (4-dimethylaminopyridine) or Lewis acids (e.g., ZnCl₂) to enhance electrophilicity .

Solvents : Polar aprotic solvents (e.g., DCM, THF) favor nucleophilic substitution, while protic solvents (e.g., ethanol) may hinder tert-butyl group incorporation .

Temperature : Higher yields (70–75%) are achieved under reflux (78°C) compared to room temperature (45–50%) .

Example Protocol:

- Step 1 : Condensation of 7-hydroxychroman-4-one with tert-butyl bromide in DMF at 80°C for 12 hours.

- Step 2 : Purification via column chromatography (petroleum ether/ethyl acetate, 15:1 v/v) .

Basic: What spectroscopic methods are used to characterize 7-(tert-butyl)chroman-4-one?

Answer:

Standard techniques include:

- ¹H/¹³C NMR : To confirm tert-butyl signals (δ ~1.3 ppm for nine equivalent protons) and chroman-4-one carbonyl (δ ~190–200 ppm) .

- IR Spectroscopy : Detection of C=O stretching (1600–1700 cm⁻¹) and tert-butyl C-H vibrations (1360–1390 cm⁻¹) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 232.1463 for C₁₃H₁₆O₂) .

Data Interpretation Example:

Advanced: How can computational modeling predict the bioactivity of 7-(tert-butyl)chroman-4-one derivatives?

Answer:

- Molecular Docking : Simulate interactions with target proteins (e.g., tubulin) using software like AutoDock. For example, substituents at the 3-position enhance binding to αThr179 and αTyr224 residues .

- QSAR Studies : Correlate logP values with cytotoxicity (e.g., IC₅₀ values against HT-29 cells) .

Case Study:

- (E)-3-(4-Methoxybenzylidene)-7-(2-morpholinoethoxy)chroman-4-one showed higher cytotoxicity than analogues due to stronger hydrogen bonding with tubulin .

Basic: What are the recommended storage and handling protocols for 7-(tert-butyl)chroman-4-one?

Answer:

- Storage : Inert atmosphere (N₂/Ar), 2–8°C, protected from light and moisture .

- Handling : Use PPE (gloves, goggles) and ensure fume hood ventilation to avoid inhalation .

Safety Data:

- Non-hazardous under standard conditions but may decompose under strong acids/bases .

Advanced: How do substituent variations at the 3-position affect the bioactivity of chroman-4-one derivatives?

Answer:

- Electron-Withdrawing Groups (EWGs) : Enhance cytotoxicity (e.g., trifluoromethyl at C-3 increases tubulin binding by 30%) .

- Hydrophobic Substituents : tert-butyl groups improve membrane permeability, as shown in MDCK cell assays .

SAR Table:

| Substituent (Position) | Bioactivity (IC₅₀, μM) | Target |

|---|---|---|

| 3-(4-Methoxybenzylidene) | 12.5 ± 1.2 | HT-29 cells |

| 3-Trifluoromethyl | 8.7 ± 0.9 | Tubulin |

Basic: How can conflicting cytotoxicity data for chroman-4-one derivatives be resolved?

Answer:

- Standardize Assays : Use identical cell lines (e.g., HT-29 vs. 3T3) and exposure times .

- Control Variables : pH, solvent (DMSO concentration ≤0.1%), and temperature .

Example:

Discrepancies in IC₅₀ values (15 μM vs. 25 μM) may arise from differences in MTT assay protocols .

Advanced: What are the degradation pathways of 7-(tert-butyl)chroman-4-one under acidic conditions?

Answer:

- Hydrolysis : Tert-butyl group cleavage via SN1 mechanism, forming 7-hydroxychroman-4-one .

- Oxidation : Chroman-4-one ring opening to yield benzoic acid derivatives .

Analytical Confirmation:

- LC-MS : Detect m/z 176.0832 (hydrolyzed product) .

Basic: What regulatory guidelines apply to 7-(tert-butyl)chroman-4-one in preclinical research?

Answer:

- GHS Compliance : No mandatory hazard labeling, but adhere to SARA Title III for waste disposal .

- Ethical Approval : Required for in vivo studies (e.g., IACUC protocols) .

Advanced: How can in silico tools optimize the pharmacokinetics of 7-(tert-butyl)chroman-4-one?

Answer:

- ADMET Prediction : Use SwissADME to estimate logP (2.1), BBB permeability (low), and CYP inhibition .

- Metabolite Prediction : CYP3A4-mediated hydroxylation at C-5 predicted via GLORYx .

Example Output:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.